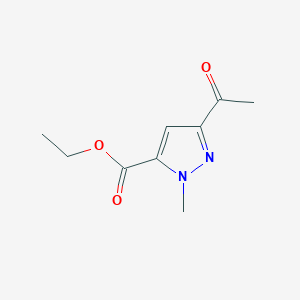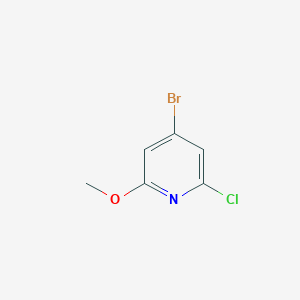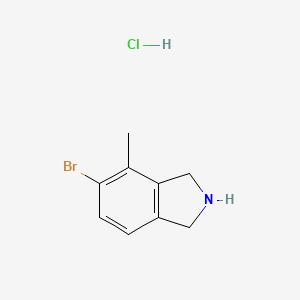
5-溴-4-甲基异吲哚啉盐酸盐
描述
5-Bromo-4-methylisoindoline hydrochloride: is a chemical compound with the molecular formula C9H11BrClN. It is a derivative of isoindoline, characterized by the presence of a bromine atom at the 5-position and a methyl group at the 4-position, along with a hydrochloride salt. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
科学研究应用
5-Bromo-4-methylisoindoline hydrochloride has a wide range of applications in scientific research:
-
Chemistry: : It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
-
Biology: : The compound is used in the study of biological pathways and mechanisms, often as a probe or a precursor to bioactive molecules.
-
Medicine: : It is investigated for its potential therapeutic properties, including its role in the development of new drugs targeting specific diseases.
-
Industry: : The compound is utilized in the production of specialty chemicals and materials, including dyes and polymers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methylisoindoline hydrochloride typically involves the following steps:
-
Bromination: : The starting material, 4-methylisoindoline, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 5-position.
-
Hydrochloride Formation: : The brominated product is then treated with hydrochloric acid to form the hydrochloride salt. This step is often performed in an aqueous or alcoholic medium to facilitate the formation of the salt.
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-4-methylisoindoline hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for research and development purposes.
化学反应分析
Types of Reactions
5-Bromo-4-methylisoindoline hydrochloride can undergo various chemical reactions, including:
-
Substitution Reactions: : The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of diverse derivatives.
-
Oxidation and Reduction: : The compound can be oxidized or reduced to modify the functional groups on the isoindoline ring. For example, oxidation can introduce carbonyl groups, while reduction can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkyl halides in the presence of a base (e.g., sodium hydride) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with an amine can yield 5-amino-4-methylisoindoline derivatives, while oxidation might produce 5-bromo-4-methylisoindolinone.
作用机制
The mechanism by which 5-Bromo-4-methylisoindoline hydrochloride exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes, receptors, or nucleic acids, influencing various biochemical pathways. The bromine atom and the isoindoline ring structure play crucial roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
5-Bromoisoindoline hydrochloride: Lacks the methyl group at the 4-position, which can affect its reactivity and biological activity.
4-Methylisoindoline hydrochloride: Does not have the bromine atom, leading to different chemical properties and applications.
5-Chloro-4-methylisoindoline hydrochloride: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical behavior and interactions.
Uniqueness
5-Bromo-4-methylisoindoline hydrochloride is unique due to the combined presence of the bromine atom and the methyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for specific synthetic and research applications, differentiating it from its analogs.
属性
IUPAC Name |
5-bromo-4-methyl-2,3-dihydro-1H-isoindole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c1-6-8-5-11-4-7(8)2-3-9(6)10;/h2-3,11H,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQLNMGLEKHXEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1376964.png)
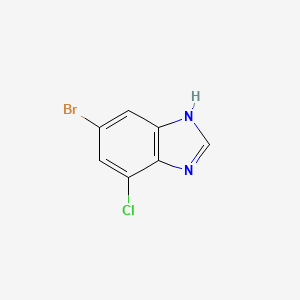
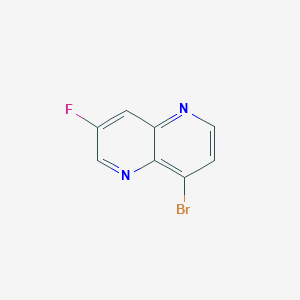
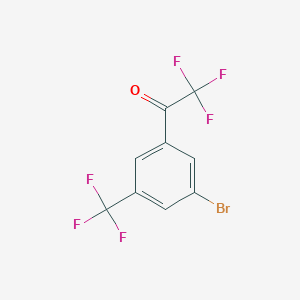
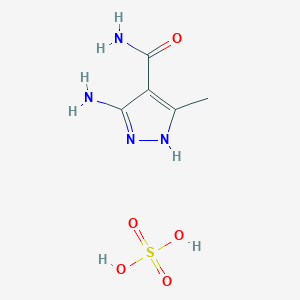
![3-(4-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1376973.png)

![6-(1-Piperazinyl)imidazo[1,2-B]pyridazine](/img/structure/B1376977.png)
![2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1376979.png)
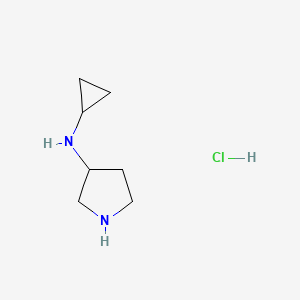
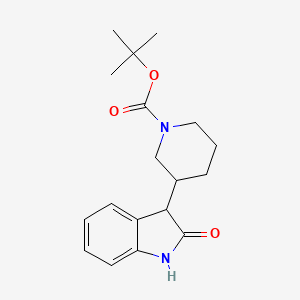
![Tert-butyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B1376984.png)
